molecular formula C17H15N5S B8612190 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine

カタログ番号: B8612190
分子量: 321.4 g/mol
InChIキー: ZKFLANYSXDEARN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a quinazoline core, which is known for its biological activity, and a benzo[d]isothiazole moiety, which contributes to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]isothiazole intermediate. This intermediate is then coupled with a quinazoline derivative through a series of reactions, including amination and methylation. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound.

化学反応の分析

Types of Reactions

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.

科学的研究の応用

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine has several applications in scientific research:

作用機序

The mechanism of action of 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .

類似化合物との比較

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzo[d]isothiazole moiety but lacks the quinazoline core.

    N-methylquinazolin-2-amine: Contains the quinazoline core but does not have the benzo[d]isothiazole moiety.

Uniqueness

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine is unique due to the combination of the quinazoline and benzo[d]isothiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .

特性

分子式

C17H15N5S

分子量

321.4 g/mol

IUPAC名

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H15N5S/c1-9-3-5-12-15(23-22-16(12)18)14(9)10-4-6-13-11(7-10)8-20-17(19-2)21-13/h3-8H,1-2H3,(H2,18,22)(H,19,20,21)

InChIキー

ZKFLANYSXDEARN-UHFFFAOYSA-N

正規SMILES

CC1=C(C2=C(C=C1)C(=NS2)N)C3=CC4=CN=C(N=C4C=C3)NC

製品の起源

United States

Synthesis routes and methods

Procedure details

N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (0.42 g, 1.5 mmol), 7-iodo-6-methylbenzo[d]isothiazol-3-amine (0.39 g, 1.3 mmol), dichlorobis(triphenyl-phosphine)palladium (II) (0.047 g, 0.067 mmol) and sodium carbonate (0.14 g, 1.3 mmol) were all placed in a clear microwave vial along with 5 ml of 9:1 DMF:water. The vial was capped and heated in a Personal Chemistry SmithSynthesizer to 150° C. for 10 minutes. The reaction was diluted with water and extracted with EtAOc. The organic layer was washed (2×) with an aqueous saturated solution of sodium bicarbonate, then with water and then brine. The organic layer was then dried with sodium sulfate and purified by column chromatography on silica gel using a gradient of 50 to 100% EtOAc in hexanes. The clean fractions were triturated with warm ether and the solid collected by suction filtration and dried to give 6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine as a tan solid. MS (M+H)+ 322.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.047 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。